[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine
Overview
Description
[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine: is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure, which is further connected to a methanamine group
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .
Biochemical Pathways
It has been reported that the compound can be used to prepare a fungicide for use in agriculture or forestry , suggesting that it may interact with biochemical pathways related to fungal growth and development.
Pharmacokinetics
The compound has a molecular weight of 175.15 and a density of 1.229 g/mL at 25 °C .
Result of Action
It has been reported that the compound can be used to prepare a fungicide for use in agriculture or forestry , suggesting that it may have antifungal effects.
Action Environment
It is known that the compound should be stored in a dark place, sealed, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine typically involves the following steps:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenylmethanamine under basic conditions to form the phenoxyphenyl intermediate.
Amination Reaction: The phenoxyphenyl intermediate is then subjected to an amination reaction with ammonia or an amine source to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reactants in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow reactor to maintain a steady production rate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and materials to impart specific properties such as hydrophobicity or thermal stability.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use as a drug intermediate or active pharmaceutical ingredient due to its unique structural features.
Biological Studies: Used in research to study its effects on biological systems and potential therapeutic applications.
Industry:
Chemical Manufacturing: Employed in the synthesis of other complex organic compounds.
Agriculture: Potential use in the development of agrochemicals.
Comparison with Similar Compounds
[4-(Trifluoromethyl)phenoxy]phenylmethanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[4-(Trifluoromethyl)phenoxy]phenylacetic acid: Contains an acetic acid group instead of a methanamine group.
Uniqueness:
Structural Features: The presence of both the trifluoromethyl group and the methanamine group imparts unique chemical properties, such as increased lipophilicity and potential for hydrogen bonding.
Reactivity: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group, making it distinct from other similar compounds.
Properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenoxy]phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-8H,9,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMLJKTANYHCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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